N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-13-18(29-20(26-13)15-5-9-17(28-2)10-6-15)11-12-25-19(27)14-3-7-16(8-4-14)21(22,23)24/h3-10H,11-12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGXWEODEMGDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazole ring , which is known for its versatility in medicinal chemistry.
- A methoxy-substituted phenyl group , which can influence the compound's biological interactions.
- A trifluoromethyl group , which enhances lipophilicity and may affect pharmacokinetics.
The molecular formula is with a molecular weight of 393.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole moiety is known to exhibit various pharmacological effects, including:
- Antitumor Activity : Compounds containing thiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound may exhibit antibacterial activity by inhibiting enzymes critical for bacterial growth, similar to other benzamide derivatives .
Antitumor Activity
Research has demonstrated that compounds with similar structures to this compound possess significant antitumor properties. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | 1.61 ± 1.92 | |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 | |
| N-{...} | MCF-7 (breast cancer) | 2.50 ± 0.30 |
These findings suggest that the thiazole ring and substituents on the phenyl group are critical for enhancing cytotoxic activity against various cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy of similar benzamide derivatives has been documented, indicating potential for this compound to act against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
Case Studies and Research Findings
A notable study explored the synthesis and biological evaluation of thiazole-containing compounds, highlighting the structure-activity relationship (SAR). The presence of electron-donating groups on the phenyl ring significantly increased cytotoxicity against tumor cells .
Another investigation into the antibacterial properties revealed that compounds with thiazole rings exhibited comparable activity to standard antibiotics like norfloxacin, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Key Spectral Features
Research Implications
The target compound’s trifluoromethyl group and ethyl linker distinguish it from analogues like 4ca (hydroxy-thiazole) and G856-3179 (sulfonamide). These structural variations likely influence solubility, bioavailability, and target affinity. For instance, the trifluoromethyl group enhances metabolic stability and membrane permeability, while the ethyl chain may reduce steric hindrance compared to bulkier substituents . Further studies on synthetic optimization (e.g., Hantzsch cyclization for scalability) and comparative bioactivity assays are warranted.
Preparation Methods
Thiazole Ring Synthesis
The 1,3-thiazole scaffold is typically assembled via the Hantzsch thiazole synthesis, which involves condensation of a thiourea derivative with an α-halo ketone. For 2-(4-methoxyphenyl)-4-methylthiazole-5-ethylamine, the following steps are proposed:
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Thiourea Preparation : Reaction of 4-methoxyphenylthiourea with methyl bromoacetate yields a thioamide intermediate.
-
Cyclization : Treatment with α-bromoketone (e.g., 3-bromo-2-butanone) in ethanol under reflux induces cyclization to form the thiazole ring.
Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the α-bromo ketone and controlling temperature (70–80°C) to optimize cyclization efficiency.
Stepwise Synthesis and Reaction Optimization
Ethylamine Side Chain Introduction
The ethylamine linker is introduced via nucleophilic substitution or reductive amination:
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Alkylation : Reaction of 5-bromomethylthiazole with ethylenediamine in acetonitrile at 60°C for 12 hours affords the ethylamine intermediate. Excess ethylenediamine (3 eq.) ensures complete substitution, with yields reaching ~65% after column chromatography.
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Reductive Amination : Alternatively, condensation of thiazole-5-carbaldehyde with ethylamine followed by NaBH₄ reduction provides the secondary amine. This method avoids halogenated byproducts but requires careful pH control (pH 6–7).
Amide Bond Formation
Coupling the ethylamine-thiazole intermediate with 4-(trifluoromethyl)benzoic acid is achieved via activation of the carboxylic acid:
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Activation : Treatment of 4-(trifluoromethyl)benzoic acid with HATU (1.1 eq.) and DIPEA (3 eq.) in THF forms the reactive acyloxyphosphonium intermediate.
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Coupling : Addition of the ethylamine-thiazole intermediate (1.0 eq.) at 0°C, followed by stirring at room temperature for 6 hours, yields the target amide. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the product in 72% yield.
Purification and Crystallization Techniques
Solvent Selection and Crystallization
Post-synthetic purification leverages solvent polarity and temperature gradients:
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Crystallization : Dissolving the crude product in a 1:1 mixture of toluene and acetonitrile at 60°C, followed by gradual cooling to 10°C, induces crystallization. This method, adapted from polymorph stabilization protocols, produces needle-like crystals with >95% purity.
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Washing and Drying : Crystals are washed with cold diisopropylether (5°C) to remove residual solvents and dried under vacuum at 40°C for 24 hours.
Analytical Characterization
Table 1: Spectroscopic Data for N-{2-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}-4-(Trifluoromethyl)Benzamide
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 8.10 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃) |
| ¹³C NMR | δ 167.2 (C=O), 161.0 (C-OCH₃), 140.5 (CF₃), 126.8–115.4 (Ar-C) |
| HPLC | tᵣ = 8.2 min (98.5% purity, C18 column, MeCN/H₂O 70:30) |
Challenges and Mitigation Strategies
Byproduct Formation During Amide Coupling
Competitive acylation at the thiazole nitrogen is minimized by using sterically hindered coupling agents (e.g., HATU instead of EDCI) and maintaining low temperatures (0–5°C) during the reaction.
Hygroscopicity of Intermediates
The ethylamine-thiazole intermediate exhibits hygroscopicity, necessitating storage under nitrogen atmosphere and immediate use post-synthesis to prevent decomposition.
Scalability and Industrial Adaptation
Batch-scale synthesis (100 g) in pilot plants demonstrates consistent yields (68–70%) using the HATU-mediated coupling route. Solvent recovery systems (toluene and acetonitrile) reduce production costs by 40%, aligning with green chemistry principles .
Q & A
Basic: What synthetic strategies are effective for preparing this compound, and what reaction conditions optimize yield and purity?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core and subsequent coupling with the trifluoromethylbenzamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI/HOBt to link the thiazole-ethylamine intermediate to 4-(trifluoromethyl)benzoic acid .
- Thiazole ring construction : Cyclize 4-methoxyphenyl-substituted thioureas with α-bromoketones under reflux in anhydrous THF, catalyzed by triethylamine .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to isolate the final product.
Critical conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like thiazoles .
Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and substituent positions (e.g., methoxyphenyl, trifluoromethyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight and fragmentation patterns .
Advanced: How can molecular docking studies predict the compound’s binding affinity to biological targets?
Answer:
- Target selection : Prioritize receptors with known affinity for thiazole/benzamide motifs (e.g., kinase enzymes, GPCRs) .
- Docking protocols : Use Schrödinger Suite or AutoDock Vina with force fields (e.g., OPLS4) to simulate ligand-receptor interactions. Focus on hydrogen bonding (amide groups) and hydrophobic contacts (trifluoromethyl, thiazole rings) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase activity assays) to refine computational models .
Advanced: What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (%) .
- Permeability : Perform Caco-2 cell monolayer assays to predict intestinal absorption .
Key parameters : Optimize logP (2–5) via substituent modifications (e.g., methoxy vs. methyl groups) to enhance bioavailability .
Advanced: How should researchers resolve discrepancies in biological activity data between structural analogs?
Answer:
- Comparative SAR analysis : Systematically vary substituents (e.g., trifluoromethyl vs. methylbenzamide) and test in standardized assays (e.g., antiproliferative assays against MCF-7 cells) .
- Structural elucidation : Use X-ray crystallography to confirm stereochemistry and rule out polymorphism .
- Data normalization : Control for batch-to-batch variability in compound purity and solvent effects (e.g., DMSO concentration in cell assays) .
Basic: What are the primary challenges in scaling up synthesis for research purposes?
Answer:
- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., thiazole cyclization) to improve safety and yield .
- Purification bottlenecks : Replace column chromatography with crystallization-driven purification (e.g., solvent-antisolvent systems) .
- Intermediate stability : Store moisture-sensitive intermediates (e.g., thiazole-ethylamine) under argon with desiccants .
Advanced: What strategies enhance antimicrobial efficacy via thiazole ring modifications?
Answer:
- Substituent optimization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the thiazole 4-position to disrupt bacterial membrane integrity .
- Synergy testing : Combine with β-lactam antibiotics in checkerboard assays to identify fractional inhibitory concentration (FIC) indices .
- Resistance profiling : Serial passage assays under sub-MIC conditions to monitor resistance development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
